N-Methylation Differentiates Potency in HIF Prolyl Hydroxylase Inhibition: Target Compound vs. Des-Methyl Analog
In the context of HIF prolyl hydroxylase inhibitors, N-methylation of the glycine moiety in pyrrole-acetyl derivatives is a documented strategy to enhance metabolic stability and modulate enzyme inhibition potency [1]. While direct head-to-head IC50 data for {Methyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid versus its des-methyl analog [2-Oxo-2-(1H-pyrrol-2-yl)-ethylamino]-acetic acid are not publicly available, structure-activity relationship (SAR) studies within the same patent family demonstrate that N-substitution on the glycine nitrogen significantly alters prolyl hydroxylase inhibitory activity, with methyl substitution consistently yielding distinct potency profiles compared to hydrogen [1].
| Evidence Dimension | Inhibitory potency modulation via N-substitution |
|---|---|
| Target Compound Data | N-methyl substituent present (tertiary amine); molecular weight 196.20 g/mol; calculated LogP 0.21 |
| Comparator Or Baseline | Des-methyl analog (secondary amine); molecular weight 182.18 g/mol; calculated LogP ~-0.71 (estimated) |
| Quantified Difference | Molecular weight increase of 14.02 g/mol; LogP shift of approximately +0.92 units; loss of one hydrogen-bond donor |
| Conditions | In silico physicochemical predictions; patent SAR context for N-substituted glycine HIF prolyl hydroxylase inhibitors (US20070213335 A1) |
Why This Matters
The N-methyl group directly influences both molecular recognition by the enzyme active site and passive membrane permeability, making the target compound a functionally non-interchangeable building block for HIF prolyl hydroxylase inhibitor lead optimization.
- [1] US Patent Application US20070213335 A1. Prolyl Hydroxylase Inhibitors. Filed March 6, 2007. Inventors: Fitch DM, Colon M. View Source
